

Commercial Suppliers and Technical Guide for Apigenin 7-O-methylglucuronide Standard

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Compound of Interest

Compound Name: Apigenin 7-O-methylglucuronide

Cat. No.: B15596301

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for **Apigenin 7-O-methylglucuronide** standard (CAS No. 53538-13-9). It includes a compilation of technical data from various suppliers, detailed experimental protocols for its application in cell-based assays, and a visualization of the proposed signaling pathway.

Introduction

Apigenin 7-O-methylglucuronide is a natural flavonoid and a metabolite of apigenin. It has garnered interest in the scientific community for its potential therapeutic properties, notably its ability to normalize collagen synthesis in certain pathological conditions. This document serves as a comprehensive resource for researchers seeking to procure and utilize this compound for in vitro and in vivo studies.

Commercial Suppliers of Apigenin 7-O-methylglucuronide Standard

A number of chemical suppliers offer **Apigenin 7-O-methylglucuronide** as a research standard. The following table summarizes the technical specifications from a selection of these vendors to facilitate comparison.

Supplier	Product Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Sizes
ChemFaces	CFN98894	53538-13-9	C ₂₂ H ₂₀ O ₁₁	460.39	>98% (HPLC)	5mg, 10mg, 20mg
Biosynth	DCA53813	53538-13-9	C ₂₂ H ₂₀ O ₁₁	460.4	Not specified	Inquire
Immunomart	TN5447	53538-13-9	C ₂₂ H ₂₀ O ₁₁	460.4	Not specified	5mg
Pharmaffiliates	PAPHY001437	53538-13-9	C ₂₂ H ₂₀ O ₁₁	460.4	Not specified	Inquire
Push Biotechnology	53538-13-9	C ₂₂ H ₂₀ O ₁₁	460.39	Not specified	Inquire	

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Experimental Protocols

The primary application of **Apigenin 7-O-methylglucuronide** standard in the cited literature is in the investigation of its effects on collagen synthesis in human fibroblasts, particularly in the context of Osteogenesis Imperfecta (OI). The following protocols are representative of the methodologies employed in such studies.

Cell Culture and Treatment of Human Dermal Fibroblasts

This protocol outlines the general procedure for culturing human dermal fibroblasts and treating them with **Apigenin 7-O-methylglucuronide**.

Materials:

- Human dermal fibroblasts (e.g., from a patient with Osteogenesis Imperfecta Type I or a healthy donor)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- **Apigenin 7-O-methylglucuronide** standard
- Dimethyl sulfoxide (DMSO)
- Cell culture flasks and plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: When cells reach 80-90% confluency, wash them with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density for experiments.
- Preparation of Stock Solution: Dissolve the **Apigenin 7-O-methylglucuronide** standard in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C.
- Treatment: Seed fibroblasts in appropriate culture plates (e.g., 6-well or 24-well plates). Once the cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing the desired final concentration of **Apigenin 7-O-methylglucuronide**. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

- Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Assessment of Type I Collagen Synthesis

This protocol describes how to quantify the amount of newly synthesized Type I collagen in cell cultures treated with **Apigenin 7-O-methylglucuronide**.

Materials:

- Treated and control fibroblast cultures
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- Enzyme-Linked Immunosorbent Assay (ELISA) kit for human Pro-Collagen I alpha 1
- Western blotting reagents and equipment
- Primary antibody against Collagen Type I
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate

Procedure (ELISA Method):

- Sample Collection: After the treatment period, collect the cell culture supernatant. If intracellular collagen is to be measured, lyse the cells using a suitable lysis buffer.
- Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the collagen measurements.
- ELISA: Follow the manufacturer's instructions for the human Pro-Collagen I alpha 1 ELISA kit to measure the concentration of pro-collagen in the culture supernatants or cell lysates.
- Data Analysis: Normalize the pro-collagen concentration to the total protein concentration for cell lysates. Compare the levels of pro-collagen in the **Apigenin 7-O-methylglucuronide**-

treated groups to the vehicle control group.

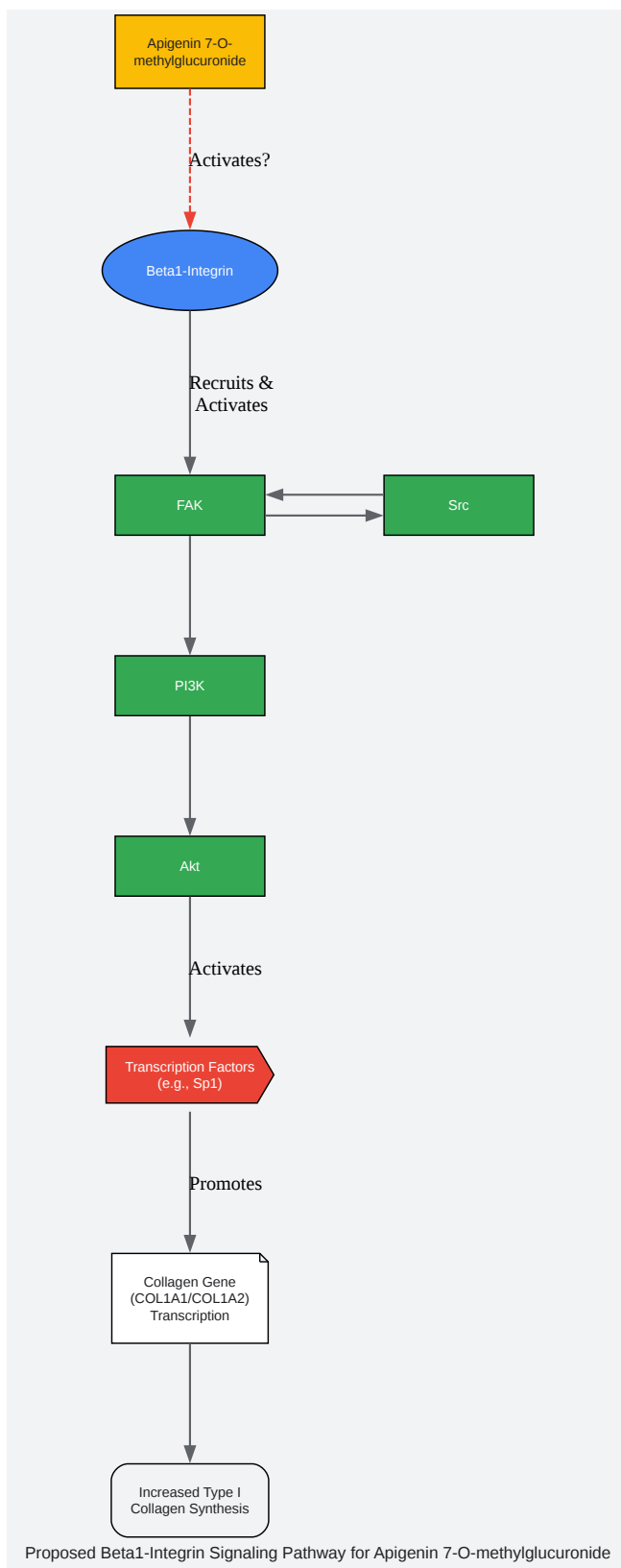
Procedure (Western Blot Method):

- **Sample Preparation:** Prepare cell lysates as described above.
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane and then incubate with a primary antibody specific for Collagen Type I. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using a chemiluminescence substrate and an imaging system.
- **Analysis:** Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway

Research suggests that **Apigenin 7-O-methylglucuronide** may exert its effects on collagen synthesis through a beta1-integrin-mediated signaling pathway.^[1] The following diagram illustrates a plausible pathway.

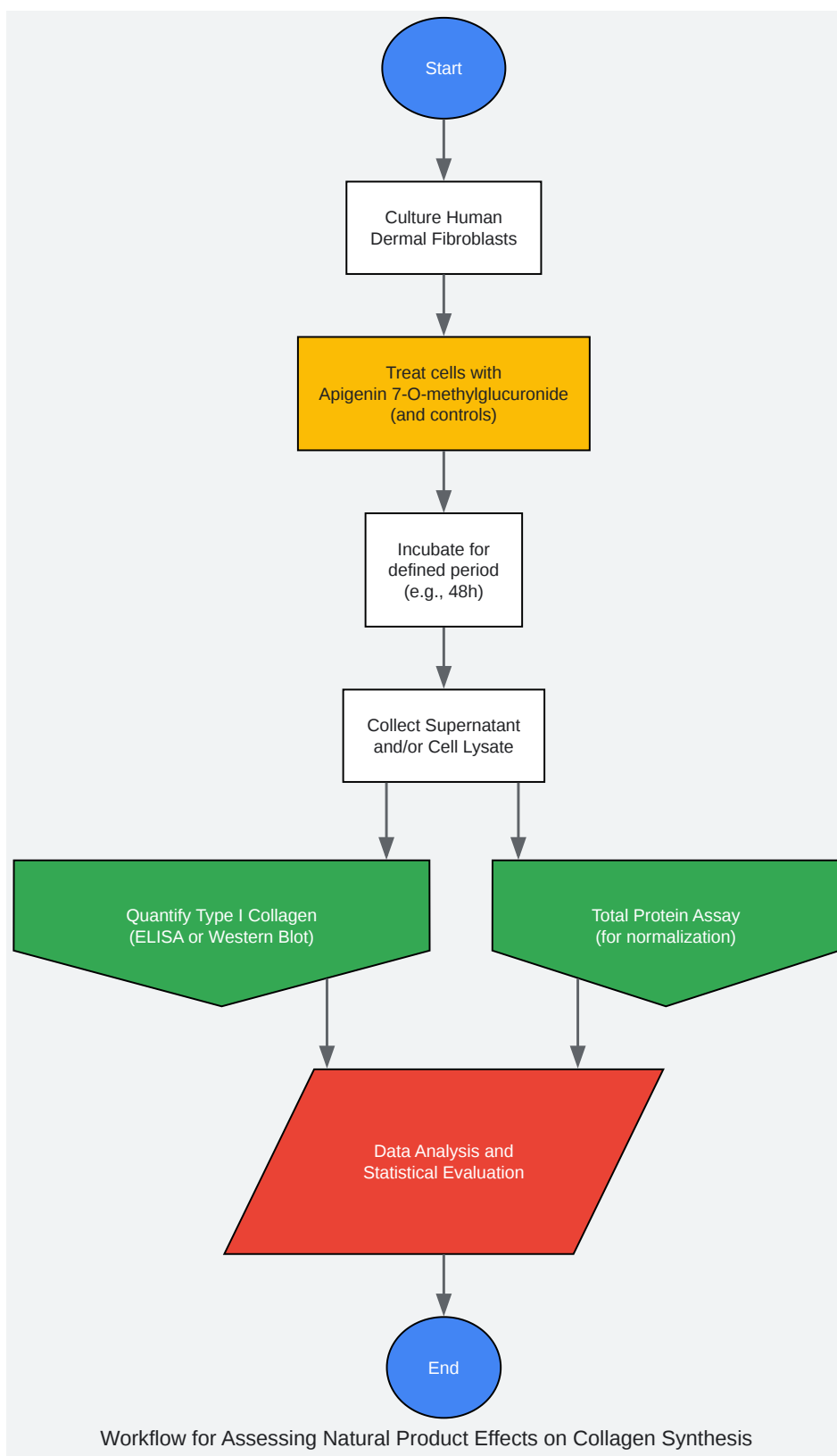


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Caption: Proposed beta1-integrin signaling cascade initiated by **Apigenin 7-O-methylglucuronide**.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of a natural product like **Apigenin 7-O-methylglucuronide** on collagen synthesis in a cell-based model.



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Caption: A typical experimental workflow for studying the effects of a test compound on collagen production.

Conclusion

Apigenin 7-O-methylglucuronide is a commercially available standard with potential applications in research related to connective tissue disorders and fibrosis. This guide provides a starting point for researchers by summarizing key technical information from suppliers, offering representative experimental protocols, and visualizing the proposed mechanism of action. It is essential for researchers to consult the specific documentation provided by the supplier and relevant scientific literature when designing and executing their experiments.

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References

- 1. Apigenin 7-O-methylglucuronide - Immunomart [immunomart.com]
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